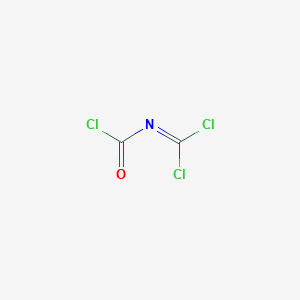

Carbonimidic dichloride, (chlorocarbonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Carbonimidic dichloride, (chlorocarbonyl)-” is a chemical compound with the molecular formula C2Cl3NO . It has an average mass of 160.387 Da .

Synthesis Analysis

The synthesis of Carbonimidic Dichlorides can be achieved by the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction provides an efficient, general route to the corresponding dichlorides without byproducts of free-radical substitution .Molecular Structure Analysis

The molecular structure of “Carbonimidic dichloride, (chlorocarbonyl)-” is represented by the formula C2Cl3NO . The monoisotopic mass is 158.904541 Da .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Carbonimidic Dichlorides involves the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction rapidly and selectively furnishes the corresponding carbonimidic dichlorides .Wissenschaftliche Forschungsanwendungen

Chlorocarbonyl Compounds in Organic Synthesis

Chlorocarbonyl compounds, including Carbonimidic dichloride, have been utilized in organic synthesis for various purposes. A study detailed the facile 1,3-shift of chlorine in a chlorocarbonylketene, providing insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Finnerty, et al., 1998). Another notable application is in the ruthenium-catalyzed amino- and alkoxycarbonylations of aromatic rings via C-H bond cleavage using chlorocarbonyl compounds, broadening the range of amide and ester groups achievable in organic synthesis (Kochi, et al., 2009).

Modification of Material Surfaces

Carbonimidic dichloride and related chlorocarbonyl compounds have found applications in modifying the surfaces of materials for improved properties. For instance, X-ray photoelectron spectroscopy studies have shown how reactions with dichlorocarbene can modify the surface chemical state of carbon nanotube materials, introducing chlorine atoms and altering the surface functional groups (Lee, et al., 2001). Similarly, sidewall functionalization of single-walled carbon nanotubes by the addition of dichlorocarbene has been demonstrated, significantly affecting the electronic properties and solubility of the nanotubes (Hu, et al., 2003).

Environmental Applications

Chlorocarbonyl compounds have also been explored for environmental applications. One study discussed the preparation of a novel carbon-based solid acid from cocarbonized starch and polyvinyl chloride, which showed promise in cellulose hydrolysis experiments. This process involves the use of chlorine from PVC, bonded covalently to aromatic carbon sheets, to improve catalytic performance (Shen, et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(dichloromethylidene)carbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-1(4)6-2(5)7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFCBDRFYTHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481762 |

Source

|

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26551-86-0 |

Source

|

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

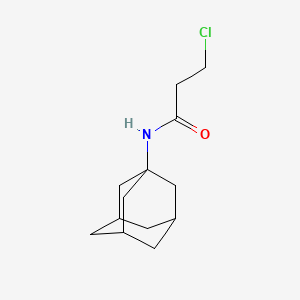

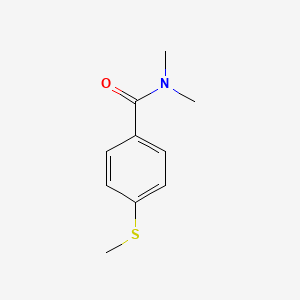

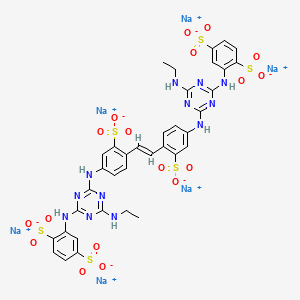

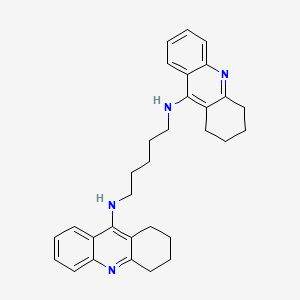

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8,10,12-Tetramethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1654661.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2,3,4-trimethoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654667.png)

![3-[7-(2,5-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1654668.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2-hydroxy-3-methoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654669.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2,4,5-trimethoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654670.png)

![1-[2-(4-Methylanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B1654673.png)

![4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B1654677.png)

![12H-Benzo[b]phenoxazine](/img/structure/B1654680.png)